3-[(4-Ethoxyphenoxy)methyl]piperidine

Piperidine SAR Sodium channel blockers Conformational analysis

3-[(4-Ethoxyphenoxy)methyl]piperidine (CAS 946713-34-4) is a synthetic piperidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It consists of a piperidine ring substituted at the 3-position with a (4-ethoxyphenoxy)methyl group, placing it in the phenoxyalkylpiperidine class.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 946713-34-4
Cat. No. B3171938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethoxyphenoxy)methyl]piperidine
CAS946713-34-4
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC2CCCNC2
InChIInChI=1S/C14H21NO2/c1-2-16-13-5-7-14(8-6-13)17-11-12-4-3-9-15-10-12/h5-8,12,15H,2-4,9-11H2,1H3
InChIKeyGXAYXYOWCPRUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Ethoxyphenoxy)methyl]piperidine (CAS 946713-34-4): Structural Identity and Basic Characteristics for Research Procurement


3-[(4-Ethoxyphenoxy)methyl]piperidine (CAS 946713-34-4) is a synthetic piperidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It consists of a piperidine ring substituted at the 3-position with a (4-ethoxyphenoxy)methyl group, placing it in the phenoxyalkylpiperidine class [1]. This compound is supplied as a free base by multiple vendors at purities typically ≥95%, with commercial availability confirmed at scales including 500 mg . The piperidine scaffold is the most common heterocyclic subunit among FDA-approved drugs, and phenoxymethyl-substituted piperidines have been the subject of extensive patent activity as sodium channel blockers and sigma receptor ligands [2][3]. The compound is intended exclusively for research use and is not approved for diagnostic or therapeutic applications .

Why 3-[(4-Ethoxyphenoxy)methyl]piperidine (CAS 946713-34-4) Cannot Be Substituted by In-Class Piperidine Analogs


Phenoxymethyl piperidine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to three key structural features: (i) the position of the phenoxymethyl substituent on the piperidine ring (2-, 3-, or 4-position), (ii) the nature and position of aromatic ring substituents on the phenoxy moiety, and (iii) the presence or absence of a methylene spacer between the piperidine and phenoxy groups [1][2]. In the patent literature covering phenoxymethyl piperidine sodium channel blockers, even minor alterations—such as moving the substitution from the 3-position to the 4-position or changing the ethoxy group from the para to the ortho position—result in distinct pharmacological profiles [1]. Direct in vivo and in vitro evidence from the ortho-ethoxy positional isomer series (3-[(2-ethoxyphenoxy)methyl]piperidines) demonstrates that the ethoxy substitution pattern directly controls biological activity: compounds 3 and 5 of that series showed antidepressant activity comparable to viloxazine in both the reserpine interaction test in mice and biogenic amine reuptake inhibition assays in pig brain synaptosomal fractions [3]. Generic replacement with an unsubstituted phenoxymethyl piperidine or a 4-substituted positional isomer would therefore discard the specific electronic, steric, and conformational parameters that define this compound's unique interaction profile.

Quantitative Differentiation Evidence for 3-[(4-Ethoxyphenoxy)methyl]piperidine (CAS 946713-34-4) Versus Closest Structural Analogs


Substitution Position: 3-Position Versus 4-Position Phenoxymethyl Piperidine Conformational and Pharmacological Differentiation

The 3-substituted phenoxymethyl piperidine scaffold places the basic nitrogen and the phenoxymethyl side chain in a distinct spatial orientation relative to the 4-substituted isomer. In the phenoxymethyl piperidine patent family (US 6,262,078 B1 and US 6,110,937), sodium channel blocking activity is explicitly claimed for the 3-substituted series, with specific exemplified compounds including (3S)-3-[(2,6-dimethylphenoxy)methyl]piperidine hydrochloride and (3S)-3-[(4-bromo-2,6-dimethylphenoxy)methyl]-1-methylpiperidine [1]. While both 3- and 4-substituted analogs appear within the broader class, the SAR described in these patents indicates that the ring substitution position is a critical determinant of potency and selectivity against sodium channel isoforms [1]. Computed properties highlight the conformational difference: the 3-substituted isomer has the basic amine at a different distance and angle from the aromatic ether oxygen compared to the 4-substituted isomer, which directly impacts pharmacophoric matching at ion channel binding sites [1].

Piperidine SAR Sodium channel blockers Conformational analysis

Para-Ethoxy Aromatic Substitution: Differentiation from Unsubstituted 3-(Phenoxymethyl)piperidine

The para-ethoxy substituent on the phenoxy ring distinguishes this compound from the simpler 3-(phenoxymethyl)piperidine (CAS 405059-85-0). The ethoxy group contributes additional molecular weight (235.32 vs. 191.27 g/mol), increased lipophilicity (estimated ΔlogP ≈ +0.8 to +1.0), an additional hydrogen bond acceptor (total of 3 vs. 2), and an additional rotatable bond . In the closely related ortho-ethoxy series (3-[(2-ethoxyphenoxy)methyl]piperidines), the ethoxy substituent was essential for biological activity: compounds bearing the ortho-ethoxy group demonstrated in vivo antidepressant activity comparable to viloxazine in the reserpine interaction test and inhibited biogenic amine reuptake in pig brain synaptosomes, while the unsubstituted parent compound was not reported to show comparable potency in the same study [1]. Although the para-ethoxy isomer (target compound) was not tested in that study, the class-level SAR teaches that the ethoxy group is a key pharmacophoric element, and its position (para vs. ortho) is expected to modulate potency and selectivity [1].

Lipophilicity modulation Aromatic substitution SAR Drug-likeness optimization

Methylene Spacer Differentiation: Ether-Linked Versus Direct O-Linked Phenoxy Piperidine Analogs

The presence of a methylene spacer (-CH2-O-) between the piperidine ring and the 4-ethoxyphenoxy group in the target compound fundamentally distinguishes it from direct ether analogs such as 3-(4-ethoxyphenoxy)piperidine (CAS 946714-47-2) [1]. This methylene insertion adds one rotatable bond (5 vs. 4) and increases the molecular weight by 14.03 g/mol (from 221.29 to 235.32), providing greater conformational flexibility and altering the spatial relationship between the basic piperidine nitrogen and the aromatic ring system [1]. In structure-activity relationship studies of phenoxyalkylpiperidine sigma-1 receptor ligands, the alkyl linker length between the piperidine and phenoxy moieties was shown to be a critical determinant of binding affinity, with Ki values for sigma-1 spanning from 0.38 to 24.3 nM and sigma-2 from 3.9 to 361 nM across different linker variants [2]. The methylene spacer also affects metabolic stability: the -CH2-O- linkage is susceptible to different cytochrome P450-mediated oxidative metabolism compared to the direct O-linkage, potentially leading to distinct pharmacokinetic profiles in vivo [2].

Conformational flexibility Linker chemistry Structure-based drug design

Class-Level Sodium Channel Blocking Activity Supported by Patent Quantitative Claims

Phenoxymethyl piperidine derivatives are explicitly claimed as sodium channel blockers in US patents 6,262,078 B1 and 6,110,937, with demonstrated utility for treating neuropathic pain conditions [1]. The patent specification provides in vivo efficacy data using the Chung rat model of neuropathic pain (spinal nerve ligation), where representative compounds from the 3-substituted phenoxymethyl piperidine series produced statistically significant reversal of tactile allodynia at oral doses [1]. While the specific 3-[(4-ethoxyphenoxy)methyl]piperidine compound is not individually exemplified with quantitative IC50 data, it falls within the generic structural scope of Formula I, which encompasses compounds where the phenoxy ring may be substituted with alkoxy groups including ethoxy [1]. The patent teaches that alkoxy substitution on the phenoxy ring generally maintains or enhances sodium channel blocking potency relative to the unsubstituted parent [1]. In contrast, the 4-substituted piperidine positional isomers are primarily claimed in a separate patent family (US 4,508,724 and related filings) for sigma receptor modulation rather than sodium channel blockade, indicating a clear pharmacophore-dependent divergence in primary target engagement [2].

Voltage-gated sodium channels Neuropathic pain Patent pharmacology

Antidepressant Activity of Ortho-Ethoxy Positional Isomer Establishes Class-Level CNS Pharmacological Relevance

The closest published pharmacological data for the target compound comes from Balsamo et al. (J Med Chem, 1987), who synthesized and evaluated a series of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives—the ortho-ethoxy positional isomers of the target compound [1]. Compounds 3 and 5 from this series demonstrated in vivo antidepressant activity comparable to the reference drug viloxazine in the reserpine interaction test in mice, and in vitro inhibited reuptake of biogenic amines (norepinephrine and serotonin) in pig brain synaptosomal fractions [1]. These compounds also showed anticonvulsant activity in the pentylenetetrazole antagonism test, establishing a broader CNS pharmacological profile [1]. While these data were generated for the ortho-ethoxy rather than the para-ethoxy (target) isomer, they provide the strongest available evidence that the 3-(ethoxyphenoxy)methyl piperidine scaffold is capable of producing meaningful CNS pharmacological effects at the whole-animal level, and that the ethoxy substitution position (ortho vs. para) is expected to modulate potency and selectivity [1]. The acute toxicity of the ortho-ethoxy derivatives was also evaluated, providing a preliminary safety benchmark for the class [1].

Antidepressant activity Biogenic amine reuptake In vivo pharmacology

Commercial Availability and Purity: Documented Supply Chain Differentiation from Positional Isomers

3-[(4-Ethoxyphenoxy)methyl]piperidine (CAS 946713-34-4) is commercially available from multiple established suppliers including Santa Cruz Biotechnology (catalog sc-310516, $294.00/500 mg) and Matrix Scientific (via ChemicalBook, $195.00/500 mg), with documented purity of ≥95% . The compound is supplied with certificate of analysis (CoA) documentation upon request, including batch-specific water content data . By comparison, the 4-positional isomer 4-[(4-ethoxyphenoxy)methyl]piperidine (CAS 946725-38-8) and the 3-position meta-ethoxy isomer 4-[(3-ethoxyphenoxy)methyl]piperidine (CAS 946725-53-7) are available from different supplier catalogs with distinct pricing and availability profiles . The documented SMILES string (CCOC1=CC=C(OCC2CCCNC2)C=C1) confirms the specific connectivity of the 3-substituted piperidine with para-ethoxy phenoxymethyl group, providing an unambiguous structural identifier for procurement verification . The CAS registry number 946713-34-4 uniquely identifies this compound across all regulatory, customs, and inventory management systems, eliminating the risk of isomer misidentification during procurement .

Research chemical procurement Purity specification Supply chain integrity

Recommended Research Application Scenarios for 3-[(4-Ethoxyphenoxy)methyl]piperidine (CAS 946713-34-4)


Structure-Activity Relationship (SAR) Expansion of Phenoxymethyl Piperidine Sodium Channel Blockers for Neuropathic Pain

This compound is positioned for use as a specific probe in SAR studies expanding upon the phenoxymethyl piperidine sodium channel blocker patent series (US 6,262,078 B1), where the 3-substitution pattern is a core pharmacophoric requirement [1]. The para-ethoxy substituent provides a distinct electronic and lipophilic profile compared to the exemplified 2,6-dimethyl and 4-bromo-2,6-dimethyl analogs described in the patent, enabling systematic exploration of phenoxy ring substitution effects on sodium channel subtype selectivity and in vivo efficacy [1]. Researchers should use this compound alongside the 4-positional isomer (CAS 946725-38-8) and the unsubstituted parent (CAS 405059-85-0) as comparator compounds to establish position-dependent SAR, with efficacy readouts in electrophysiological sodium channel assays (e.g., patch clamp on Nav1.7 or Nav1.8) and the rat Chung spinal nerve ligation model of neuropathic pain as described in the patent [1].

Biogenic Amine Reuptake Inhibitor Screening with Para-Ethoxy Substitution as Selectivity Modulator

Building on the demonstration that ortho-ethoxy phenoxymethyl piperidine derivatives exhibit viloxazine-comparable antidepressant activity and inhibit norepinephrine and serotonin reuptake in pig brain synaptosomes (Balsamo et al., J Med Chem 1987) [2], this para-ethoxy compound serves as a structurally distinct comparator for investigating how the ethoxy group position (para vs. ortho) modulates monoamine transporter selectivity. The compound can be profiled in radioligand uptake assays using [3H]norepinephrine, [3H]serotonin, and [3H]dopamine in rat or human synaptosomal preparations, with the ortho-ethoxy analog data from Balsamo et al. providing a direct benchmark for comparative analysis [2]. The distinct electronic character of the para-substituted versus ortho-substituted phenoxy ring is expected to produce differential selectivity profiles across the three monoamine transporters.

Sigma-1/Sigma-2 Receptor Selectivity Profiling of Phenoxyalkyl Piperidine Ligands

The phenoxyalkylpiperidine scaffold has been optimized for high-affinity sigma-1 receptor binding (Ki = 0.38–24.3 nM) with defined sigma-2/sigma-1 selectivity ratios (1.19–121) as reported by Abatematteo et al. (Eur J Med Chem, 2022) [3]. Although the 4-substituted piperidine series has been more extensively characterized for sigma receptor affinity, the 3-substituted para-ethoxy compound provides an opportunity to explore whether the 3-position substitution pattern can achieve comparable or superior sigma receptor binding profiles. The compound should be evaluated in competitive radioligand binding assays against [3H]-(+)-pentazocine (sigma-1) and [3H]-DTG (sigma-2) in rat brain membrane preparations, with the published Ki values for 4-substituted phenoxyalkylpiperidines serving as class-level benchmarks [3].

Chemical Biology Probe Development Using the Methylene Spacer as a Metabolic Stability Handle

The methylene spacer (-CH2-O-) distinguishes this compound from direct O-linked analogs such as 3-(4-ethoxyphenoxy)piperidine (CAS 946714-47-2) and provides a distinct metabolic profile [4]. This structural feature can be exploited in chemical biology studies where linker-dependent metabolic stability is a key variable. Researchers conducting hepatic microsomal stability assays (human or rat liver microsomes) can use this compound alongside the direct ether comparator to quantify the effect of the methylene insertion on intrinsic clearance (CLint), with the prediction that the -CH2-O- linkage may show altered susceptibility to CYP450-mediated O-dealkylation compared to the direct O-aryl linkage [3]. The SMILES string CCOC1=CC=C(OCC2CCCNC2)C=C1 provides unambiguous structural identification for computational modeling and docking studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Ethoxyphenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.